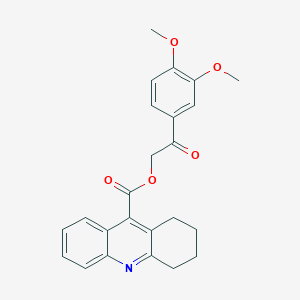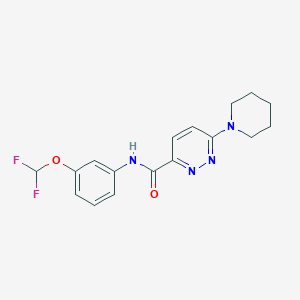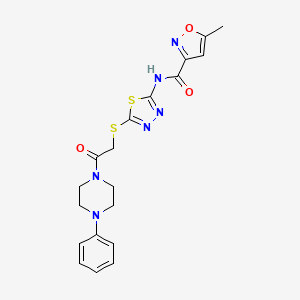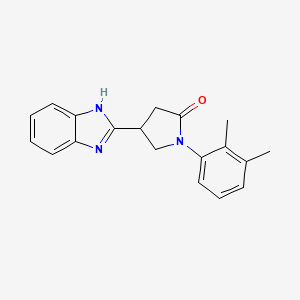
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry due to their pharmacological properties, including antiviral, antitumor, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones, which were obtained by condensation of succinic anhydride with 1,2-diaminobenzene derivatives . Similarly, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor, involved a Pd(II) catalyzed Stille coupling reaction and sulfur(0) induced benzimidazole formation . These methods highlight the versatility of synthetic approaches for constructing the benzimidazole core and its derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by spectroscopic techniques such as NMR and FT-IR, and by single-crystal X-ray diffraction. For instance, the crystal structure of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate was determined, revealing a planar tricyclic core and stacking interactions along the a-axis direction . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are directly related to their biological activities.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For example, the intramolecular cycloaddition of azomethine ylides was used to prepare pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles, showcasing the ability to generate complex heterocyclic systems . Additionally, the modification of the Hantzsch reaction was employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, indicating the reactivity of benzimidazole derivatives towards forming fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The photochromic properties of certain benzimidazol[1,2a]pyrrolidin-2-ones, which form thermally stable highly colored photochromes, are an example of how the substitution pattern on the benzimidazole core can affect the physical properties of these compounds . Additionally, ADME (absorption, distribution, metabolism, and excretion) studies are essential for predicting the pharmacokinetic profile and potential as drug candidates, as seen in the analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis Techniques : Novel bicyclic systems including compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one have been synthesized using one-pot condensation techniques, which are essential in creating structurally diverse molecules for potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
- Anticancer Potential : Research indicates that compounds structurally related to the benzimidazole-pyrrolidin-2-one class have shown cytotoxic potential against leukemia cell lines, highlighting their potential as antileukemic agents (Guillon et al., 2018).
Chemical Properties and Interactions
- Molecular Structure Analysis : Studies on similar benzimidazole derivatives have provided insights into their molecular conformations and interactions, such as intramolecular hydrogen bonds and the orientation of various substituents, which are crucial for understanding their chemical behavior and potential applications (Selvanayagam et al., 2010).
Potential Anticancer Activity
- Benzimidazole-based Complexes : Benzimidazole-based derivatives have been investigated for their potential anticancer activity against human carcinoma cells. These studies contribute to understanding the role compounds like 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one might play in cancer research (Zhao et al., 2015).
Photochromic Properties
- Photochromic Applications : Research into benzimidazol[1,2a]pyrrolidin-2-ones, a related compound class, has shown that these compounds can exhibit photochromic properties. This opens potential applications in materials science, particularly in the development of compounds that change color under different lighting conditions (Kose & Orhan, 2006).
Antimicrobial Activity
- Synthesis of Novel Derivatives : The synthesis of novel derivatives incorporating the benzimidazole moiety, such as those structurally similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one, and their assessment for antimicrobial activities offers insights into their potential use in combating microbial infections (Bhoge, Magare, & Mohite, 2021).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-6-5-9-17(13(12)2)22-11-14(10-18(22)23)19-20-15-7-3-4-8-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFOSUUFILLVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)


![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)
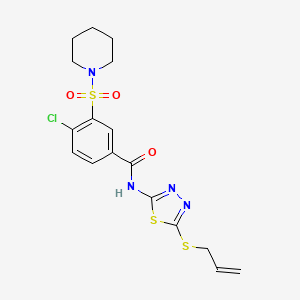
![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)


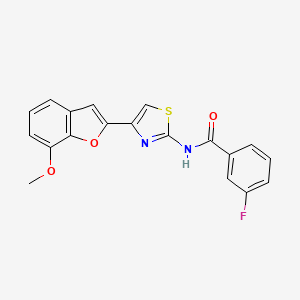
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)
